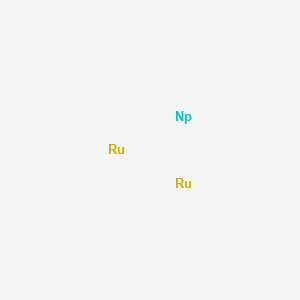
Neptunium--ruthenium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neptunium–ruthenium (1/2) is a compound formed by the combination of neptunium and ruthenium in a 1:2 ratio Neptunium is a radioactive actinide metal with the atomic number 93, while ruthenium is a transition metal with the atomic number 44
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neptunium–ruthenium (1/2) typically involves the reaction of neptunium oxide with ruthenium chloride under controlled conditions. The reaction is carried out in a high-temperature furnace, where the neptunium oxide is reduced to neptunium metal, which then reacts with ruthenium chloride to form the desired compound.
Industrial Production Methods: Industrial production of neptunium–ruthenium (1/2) involves the use of advanced nuclear reactors and specialized facilities to handle the radioactive materials safely. The process includes the separation of neptunium from spent nuclear fuel, followed by its reaction with ruthenium in a controlled environment to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions: Neptunium–ruthenium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of neptunium and ruthenium, as well as the reaction conditions.
Common Reagents and Conditions:
Oxidation: Neptunium–ruthenium (1/2) can be oxidized using strong oxidizing agents such as nitric acid or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one or more ligands in the compound with other ligands, typically using reagents like halides or phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of neptunium–ruthenium (1/2) may result in the formation of neptunium dioxide and ruthenium tetroxide.
Scientific Research Applications
Neptunium–ruthenium (1/2) has several scientific research applications, including:
Chemistry: The compound is used in studies related to the behavior of actinides and transition metals, providing insights into their chemical properties and reactivity.
Biology: Research on the biological effects of neptunium–ruthenium (1/2) helps in understanding the impact of radioactive materials on living organisms.
Medicine: The compound’s radioactive properties make it a potential candidate for use in radiotherapy and diagnostic imaging.
Industry: Neptunium–ruthenium (1/2) is used in the development of advanced materials for nuclear reactors and other high-tech applications.
Mechanism of Action
Neptunium–ruthenium (1/2) can be compared with other similar compounds, such as neptunium–platinum (1/2) and neptunium–palladium (1/2). These compounds share some similarities in their chemical behavior and applications but differ in their specific properties and reactivity. For example, neptunium–platinum (1/2) may exhibit different catalytic properties compared to neptunium–ruthenium (1/2), making it suitable for different industrial applications.
Comparison with Similar Compounds
- Neptunium–platinum (1/2)
- Neptunium–palladium (1/2)
- Neptunium–iridium (1/2)
Properties
CAS No. |
37347-41-4 |
|---|---|
Molecular Formula |
NpRu2 |
Molecular Weight |
439.2 g/mol |
IUPAC Name |
neptunium;ruthenium |
InChI |
InChI=1S/Np.2Ru |
InChI Key |
MSVFNPUBHHXWOX-UHFFFAOYSA-N |
Canonical SMILES |
[Ru].[Ru].[Np] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


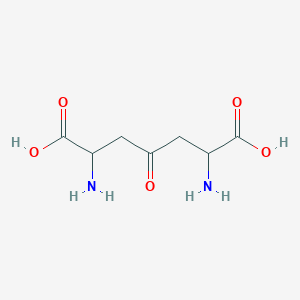
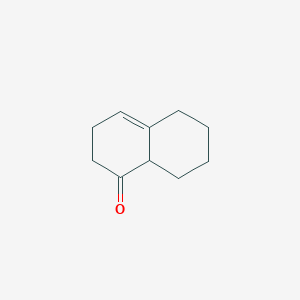
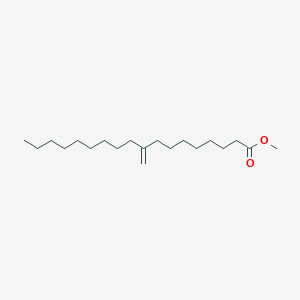
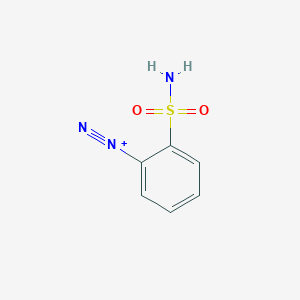
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
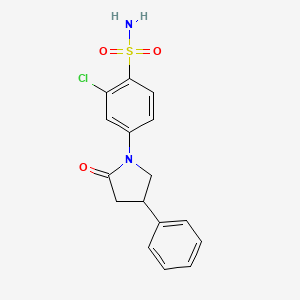
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
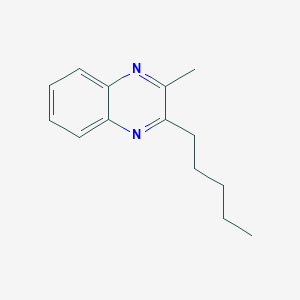
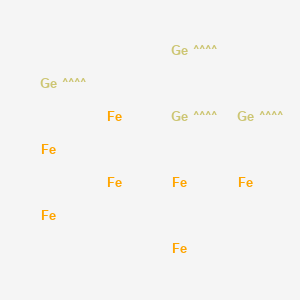
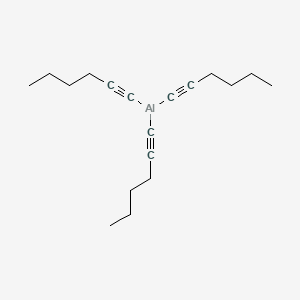
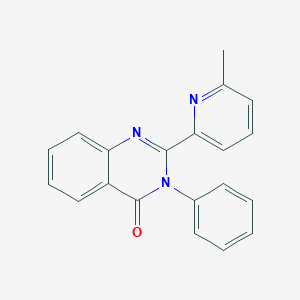
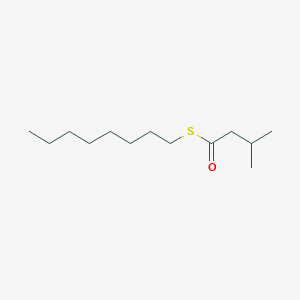
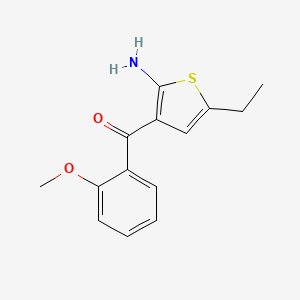
![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)
